
2-Allylthio-4-amino-5-tosylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allylthio-4-amino-5-tosylthiazole is a chemical compound with the molecular formula C13H14N2O2S3. It is known for its unique structure, which includes a thiazole ring substituted with an allylthio group, an amino group, and a tosyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allylthio-4-amino-5-tosylthiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.
Introduction of the Allylthio Group: The allylthio group is introduced via a nucleophilic substitution reaction, where an allylthiol reacts with the thiazole ring.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative.
Tosylation: The tosyl group is added through a tosylation reaction, typically using tosyl chloride and a base
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Allylthio-4-amino-5-tosylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The allylthio and tosyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides are used for substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
2-Allylthio-4-amino-5-tosylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Allylthio-4-amino-5-tosylthiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the bacterial cell wall synthesis pathway .
Comparación Con Compuestos Similares
Similar Compounds
2-Allylthio-4-amino-5-methylthiazole: Similar structure but with a methyl group instead of a tosyl group.
2-Allylthio-4-amino-5-phenylthiazole: Similar structure but with a phenyl group instead of a tosyl group.
2-Allylthio-4-amino-5-ethylthiazole: Similar structure but with an ethyl group instead of a tosyl group
Uniqueness
2-Allylthio-4-amino-5-tosylthiazole is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in biological research .
Propiedades
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-prop-2-enylsulfanyl-1,3-thiazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S3/c1-3-8-18-13-15-11(14)12(19-13)20(16,17)10-6-4-9(2)5-7-10/h3-7H,1,8,14H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGUKODPKWDREC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SCC=C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375669 |
Source


|
| Record name | 5-(4-Methylbenzene-1-sulfonyl)-2-[(prop-2-en-1-yl)sulfanyl]-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117420-83-4 |
Source


|
| Record name | 5-(4-Methylbenzene-1-sulfonyl)-2-[(prop-2-en-1-yl)sulfanyl]-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

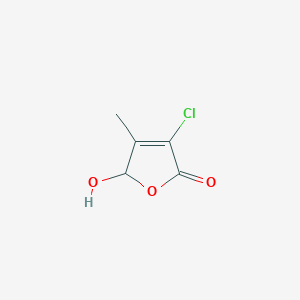
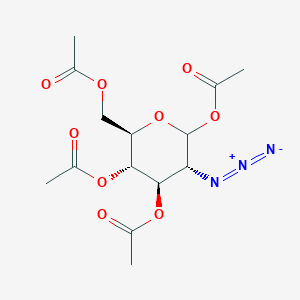
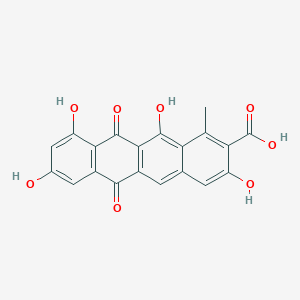
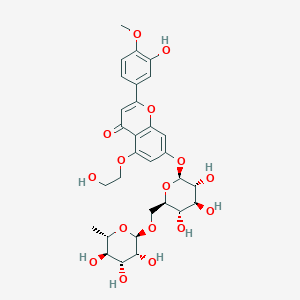
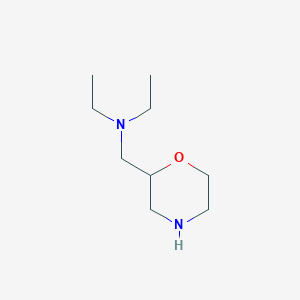


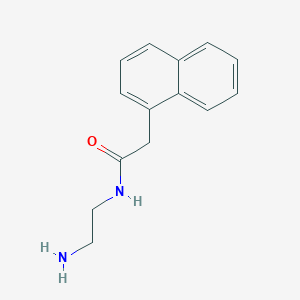

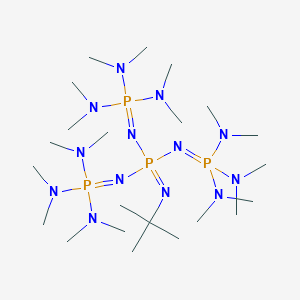
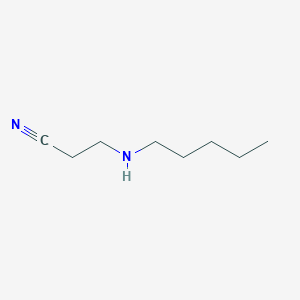
![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)

